- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

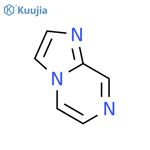

Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)

![3-ethynylimidazo[1,2-a]pyrazine structure](https://fr.kuujia.com/scimg/cas/943320-47-6x500.png)

943320-47-6 structure

Nom du produit:3-ethynylimidazo[1,2-a]pyrazine

Numéro CAS:943320-47-6

Le MF:C8H5N3

Mégawatts:143.145400762558

MDL:MFCD17016048

CID:1122414

PubChem ID:72207272

3-ethynylimidazo[1,2-a]pyrazine Propriétés chimiques et physiques

Nom et identifiant

-

- 3-ethynyl-Imidazo[1,2-a]pyrazine

- 3-ethynylimidazo[1,2-a]pyrazine

- LLYBBCIBNZDXHV-UHFFFAOYSA-N

- PB11593

- FCH1143714

- AX8264265

- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)

- 943320-47-6

- DA-23618

- AKOS025403979

- CS-0053865

- P12067

- CS-15841

- SCHEMBL589458

-

- MDL: MFCD17016048

- Piscine à noyau: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H

- La clé Inchi: LLYBBCIBNZDXHV-UHFFFAOYSA-N

- Sourire: C#CC1N2C(C=NC=C2)=NC=1

Propriétés calculées

- Qualité précise: 143.048347172g/mol

- Masse isotopique unique: 143.048347172g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 193

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 30.2

- Le xlogp3: 1

3-ethynylimidazo[1,2-a]pyrazine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1095837-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$500 | 2024-05-23 | |

| eNovation Chemicals LLC | D632854-1g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$800 | 2024-05-24 | |

| eNovation Chemicals LLC | D632854-5g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 5g |

$2100 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

¥ 2,158.00 | 2023-04-12 | |

| Aaron | AR00IIR9-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$75.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIX-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 250mg |

$176.00 | 2024-04-19 | |

| Ambeed | A518441-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A518441-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 250mg |

$166.0 | 2024-04-16 | |

| Ambeed | A518441-1g |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 1g |

$339.0 | 2024-04-16 | |

| A2B Chem LLC | AI63017-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 95% | 100mg |

$56.00 | 2024-07-18 |

3-ethynylimidazo[1,2-a]pyrazine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Référence

- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

Référence

- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Référence

- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Référence

- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Référence

- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Référence

- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

Référence

- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Référence

- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

3-ethynylimidazo[1,2-a]pyrazine Raw materials

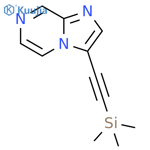

- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-

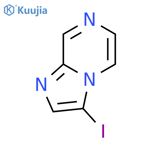

- 3-Iodoimidazo[1,2-a]pyrazine

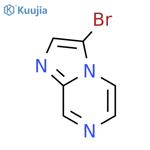

- 3-Bromoimidazo[1,2-a]pyrazine

- Imidazo[1,2-a]pyrazine

- ethynyltrimethylsilane

3-ethynylimidazo[1,2-a]pyrazine Preparation Products

3-ethynylimidazo[1,2-a]pyrazine Littérature connexe

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine) Produits connexes

- 2138073-38-6(1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-thiazol-2-yl)butanedioate)

- 1394168-75-2(2-fluoro-2-(2-fluorophenyl)propanoic acid)

- 65857-18-3(4H-Pyran-4-one, 2-(1,1-dimethylethyl)tetrahydro-)

- 2138120-73-5(1-chloro-3-1-(2,2-difluoropropoxy)-2-iodoethylbenzene)

- 1805147-51-6(5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine)

- 1335657-36-7((2R)-1-(2-chloro-4-methylphenyl)propan-2-amine)

- 76799-57-0(Methyl 2-Acetoxy-4-bromobutanoate)

- 845305-91-1(N-Cyclopentyl 5-bromopicolinamide)

- 862810-02-4(2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide)

- 120160-29-4(1-(1-methyl-1H-indol-4-yl)-Ethanone)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Pureté:99%

Quantité:1g

Prix ($):305.0